Sulfo-GMBS

Catalog No.
S742837
CAS No.
185332-92-7
M.F
C12H11N2NaO9S
M. Wt
382.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-GMBS

CAS Number

185332-92-7

Product Name

Sulfo-GMBS

IUPAC Name

sodium 1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

Molecular Formula

C12H11N2NaO9S

Molecular Weight

382.28 g/mol

InChI

InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1

InChI Key

ULARYIUTHAWJMU-UHFFFAOYSA-M

SMILES

Array

Synonyms

Sulfo-GMBS

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

The exact mass of the compound Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfo-GMBS (N-(γ-Maleimidobutyryloxy)sulfosuccinimide ester, CAS 185332-92-7) is a highly water-soluble, heterobifunctional crosslinking reagent utilized extensively in bioconjugation and procurement workflows requiring robust amine-to-sulfhydryl coupling . Featuring an amine-reactive sulfo-NHS ester and a sulfhydryl-reactive maleimide group separated by a short, 7.3 Å aliphatic butyryl spacer, it facilitates precise intermolecular linkage [1]. The incorporation of a negatively charged sulfonate (-SO3-) group on the succinimidyl ring fundamentally upgrades its processability by rendering the compound directly soluble in aqueous buffers up to 10 mM and completely membrane-impermeable . These baseline properties make Sulfo-GMBS a critical procurement choice for synthesizing hapten-carrier conjugates, antibody-enzyme complexes, and cell-surface probes where organic solvents or intracellular off-target reactions must be strictly avoided.

Generic substitution of Sulfo-GMBS with closely related crosslinkers often fails due to critical differences in solubility, spacer rigidity, and cellular permeability . Procuring the non-sulfonated analog, GMBS, introduces an absolute requirement for organic solvents (DMSO or DMF) during initial dissolution, which can denature sensitive proteins, induce precipitation, and complicate downstream purification [1]. Conversely, substituting with the widely used Sulfo-SMCC alters the molecular architecture; Sulfo-SMCC possesses a longer 9.3 Å spacer containing a rigid cyclohexane ring, which can induce steric hindrance and exhibits a higher propensity for eliciting unwanted crosslinker-directed immune responses in vaccine development . Therefore, Sulfo-GMBS is non-interchangeable when a workflow demands an ultra-flexible, short aliphatic spacer combined with direct aqueous processability.

Processability: Direct Aqueous Solubility vs. Organic Solvent Dependence

A primary procurement differentiator for Sulfo-GMBS is its direct solubility in aqueous environments. While the baseline analog GMBS is highly hydrophobic and requires initial dissolution in DMSO or DMF (often resulting in up to 10% organic solvent in the final reaction mixture), the sulfonate group on Sulfo-GMBS allows direct dissolution in physiological buffers up to 10 mM . This eliminates the risk of solvent-induced protein denaturation and simplifies the conjugation workflow.

Evidence DimensionAqueous Solubility Limit
Target Compound DataSulfo-GMBS: Soluble up to ~10 mM directly in aqueous buffers
Comparator Or BaselineGMBS: Insoluble in water; requires DMSO/DMF dissolution
Quantified Difference100% elimination of organic co-solvents during conjugation
ConditionsStandard physiological conjugation buffers (pH 7.2-7.5)

Allows bioconjugation of solvent-sensitive proteins and enzymes without risking denaturation or precipitation caused by DMSO/DMF.

Structural Fit: Spacer Arm Length and Aliphatic Flexibility

The spatial geometry of a crosslinker dictates the functional viability of the resulting conjugate. Sulfo-GMBS features a 7.3 Å aliphatic butyryl spacer, which is significantly shorter and more flexible than the 9.3 Å rigid cyclohexane spacer found in the common substitute Sulfo-SMCC [1]. This compact, flexible linkage is critical for applications requiring tight spatial coupling without the steric bulk of cyclic aliphatic groups .

Evidence DimensionSpacer Arm Length and Composition
Target Compound DataSulfo-GMBS: 7.3 Å (flexible aliphatic butyryl chain)
Comparator Or BaselineSulfo-SMCC: 9.3 Å (rigid cyclohexane ring)
Quantified Difference2.0 Å shorter spacer with higher aliphatic flexibility
ConditionsAntibody-enzyme or hapten-carrier conjugation

Provides tighter spatial coupling and avoids the steric hindrance of bulky cyclic groups, optimizing the functional orientation of linked proteins.

Application Performance: Reduced Crosslinker Immunogenicity

In the procurement of crosslinkers for hapten-carrier protein vaccines, the immunogenicity of the spacer arm is a critical selection criterion. Sulfo-GMBS is widely reported to be less immunogenic than SMCC and Sulfo-MBS [1]. The rigid aromatic ring of MBS and the cyclohexane ring of SMCC can act as distinct antigenic determinants, whereas the simple aliphatic butyryl chain of Sulfo-GMBS minimizes off-target antibody generation against the linker itself [2].

Evidence DimensionCrosslinker-directed immune response
Target Compound DataSulfo-GMBS: Low inherent immunogenicity (aliphatic spacer)
Comparator Or BaselineSulfo-SMCC / Sulfo-MBS: Higher reported immunogenicity (cyclic/aromatic spacers)
Quantified DifferenceSignificantly reduced off-target antibody generation against the linker
ConditionsHapten-carrier protein immunization models

Ensures that the downstream immune response is maximally directed against the target antigen rather than diluted by antibodies against the crosslinker.

Handling & Workflow: Cell Membrane Impermeability

For cell-surface receptor mapping, crosslinkers must not penetrate the lipid bilayer. The negatively charged sulfonate (-SO3-) group renders Sulfo-GMBS completely membrane-impermeable, restricting conjugation strictly to extracellular domains . In contrast, the uncharged GMBS readily permeates cell membranes, leading to extensive and confounding intracellular crosslinking .

Evidence DimensionCellular Localization of Crosslinking
Target Compound DataSulfo-GMBS: Membrane-impermeable
Comparator Or BaselineGMBS: Membrane-permeable
Quantified DifferenceComplete exclusion from intracellular compartments
ConditionsIn vitro whole-cell surface labeling assays

Enables precise mapping and isolation of cell-surface receptors without background noise from intracellular protein crosslinking.

Hapten-Carrier Protein Conjugation for Vaccine Development

Directly following from its low immunogenicity and direct aqueous solubility (Section 3), Sulfo-GMBS is the optimal choice for linking small peptide haptens to carrier proteins (e.g., KLH or BSA). It ensures the resulting immune response targets the hapten rather than the crosslinker spacer [1].

Cell-Surface Receptor Crosslinking and Mapping

Leveraging its strict membrane impermeability (Section 3), Sulfo-GMBS is procured for tagging and crosslinking interacting protein complexes exclusively on the exterior of live cells, preventing confounding data from internal cellular proteins[2].

Solvent-Free Antibody-Enzyme Conjugation

Because it eliminates the need for DMSO/DMF (Section 3), Sulfo-GMBS is ideal for conjugating highly solvent-sensitive enzymes (like HRP or alkaline phosphatase) to targeting antibodies, preserving maximum enzymatic activity and binding affinity [2].

Hydrogen Bond Acceptor Count

9

Exact Mass

382.00829539 Da

Monoisotopic Mass

382.00829539 Da

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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